molecular formula C23H19FN4OS3 B15103548 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B15103548
M. Wt: 482.6 g/mol
InChI Key: SBKOYHKIQIJFGQ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C23H19FN4OS3 is a complex organic molecule that contains fluorine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H19FN4OS3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

    Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as nucleophilic substitution or electrophilic addition.

    Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of C23H19FN4OS3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Using large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C23H19FN4OS3: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts such as palladium or copper, and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce reduced forms with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

C23H19FN4OS3: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of C23H19FN4OS3 involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Properties

Molecular Formula

C23H19FN4OS3

Molecular Weight

482.6 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19FN4OS3/c1-15(16-9-11-19(24)12-10-16)25-26-21(29)14-31-23-28-27-22(32-23)30-13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12H,13-14H2,1H3,(H,26,29)/b25-15+

InChI Key

SBKOYHKIQIJFGQ-MFKUBSTISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.